molecular formula C30H42O7 B8106726 (Z)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid

(Z)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid

Cat. No.: B8106726
M. Wt: 514.6 g/mol
InChI Key: OVUOUFPIPZJGME-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-(7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a steroidal triterpenoid derivative characterized by a cyclopenta[a]phenanthrene core. This compound features a Z-configuration at the C5-C6 double bond in the hept-5-enoic acid side chain, which distinguishes it from E-isomers . Its structure includes two hydroxyl groups at C7 and C15, methyl substituents at C4, C10, C13, and C14, and ketone groups at C3 and C11.

The compound shares structural homology with bioactive fungal-derived triterpenoids, such as ganoderic acids, which are known for antitumor and anti-inflammatory activities .

Properties

IUPAC Name

(Z)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOUFPIPZJGME-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100665-40-5
Record name Ganoderenic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activities Physicochemical Properties (CCS, Ų)*
Target Compound (Z-isomer) Z-configuration at C5-C6; hydroxyls at C7, C15; methyl groups at C4, C10, C13, C14 Unknown (predicted: STAT3/NF-κB modulation based on structural homology) [M+H]+: 217.4; [M-H]-: 214.4
(E)-6-(7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-...hept-5-enoic acid (E-isomer) E-configuration at C5-C6; identical core substituents Unreported (stereoisomerism may alter target binding) Not available
Ganoderic Acid A [(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy...4-oxoheptanoic acid] Saturated side chain; hydroxyls at C7, C15; methyl groups at C4, C10, C13, C14 Induces ROS, inhibits JAK2/STAT3, antitumor activity in vitro Not available
Ganoderic Acid DM [(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl...hept-2-enoic acid] Z-configuration; fewer hydroxyl groups (C3, C7-dihydroxy) G1 cell cycle arrest, mitochondrial disruption in MCF-7 cells Not available
FA-14 [(Z)-2-((3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy...hept-5-enoic acid] Acetyloxy groups at C3 and C16; chloromethyl benzoyl substituent Antibacterial activity (two-in-one agent targeting bacterial membranes/enzymes) Not available

*CCS = Collision Cross Section (predicted for target compound) .

Functional and Mechanistic Differences

  • Stereochemistry: The Z-configuration in the target compound may enhance membrane permeability compared to the E-isomer due to a more compact spatial arrangement . However, this could reduce binding to planar binding pockets (e.g., steroid hormone receptors) relative to saturated analogues like Ganoderic Acid A .
  • Substituent Effects: The absence of acetyloxy groups (cf. FA-14 ) may limit the compound’s pharmacokinetic stability but improve solubility. Dual hydroxylation at C7 and C15 (shared with Ganoderic Acid A) correlates with pro-apoptotic effects in cancer cells via ROS generation .
  • Biological Activity: Unlike Ganoderic Acid Me, which downregulates NF-κB targets (e.g., Bcl-2, VEGF) , the target compound’s activity remains speculative due to insufficient in vivo data.

Pharmacokinetic and Analytical Considerations

  • The predicted CCS values for the target compound ([M+H]+: 217.4 Ų) suggest intermediate polarity, facilitating detection via LC-MS/MS in biological matrices .
  • Comparative studies with Ganoderic Acid DM indicate that unsaturated side chains (Z-configuration) may improve oral bioavailability over saturated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.